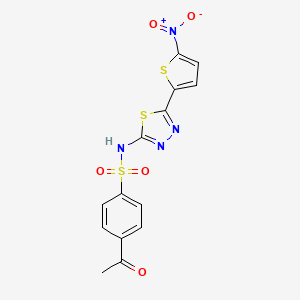

Mt KARI-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H10N4O5S3 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

4-acetyl-N-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17) |

InChI Key |

WFMFLZBQKIAQEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Function of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI): A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis, caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant strains. This necessitates the exploration of novel therapeutic targets. The branched-chain amino acid (BCAA) biosynthesis pathway, essential for M. tuberculosis survival but absent in humans, presents a promising avenue for drug development.[1][2][3][4] Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, is a particularly attractive target due to its critical role in bacterial metabolism.[2][5][6][7] This technical guide provides an in-depth analysis of the core function of M. tuberculosis KARI, its biochemical properties, and methods for its study, serving as a comprehensive resource for researchers in the field.

I. Enzymatic Function and Role in BCAA Biosynthesis

M. tuberculosis KARI (Mt-KARI) is a bifunctional enzyme that catalyzes a crucial two-step reaction in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[1][2][8][9] The enzyme facilitates an alkyl migration followed by a stereospecific reduction.

The reaction begins with either 2-acetolactate or 2-aceto-2-hydroxybutyrate. In the first step, a magnesium ion (Mg²⁺)-dependent isomerization occurs, which involves a methyl migration to form the intermediate 3-hydroxy-3-methyl-2-ketobutyrate (HMKB). This is followed by a reduction of the intermediate, utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor, to produce R-2,3-dihydroxyisovalerate.[1] This product is then further processed by subsequent enzymes in the pathway to yield the final branched-chain amino acids.[1]

The essentiality of the BCAA pathway for the growth and survival of M. tuberculosis underscores the potential of KARI as an effective drug target.[10]

II. Structural and Mechanistic Insights

Mt-KARI is classified as a Class I KARI, characterized by a shorter amino acid sequence compared to the Class II enzymes found in plants.[1][9][11] The functional enzyme is a dimer, with each monomer consisting of two domains: an N-terminal Rossmann fold, typical for nucleotide-binding proteins, and a C-terminal domain with a complex knotted structure.[3][8] The active site is formed at the interface of these two domains from adjacent subunits.[8]

The catalytic mechanism is dependent on the presence of both Mg²⁺ and a nicotinamide cofactor.[1][12] Structural studies have revealed that the binding of these cofactors induces conformational changes within the enzyme, which are critical for catalysis.[3][12] The two magnesium ions in the active site play a direct role in the isomerization step of the reaction.[12] While typically utilizing NADPH, some variants of Mt-KARI have been shown to use both NADPH and NADH, a feature that could confer an evolutionary advantage.[1]

III. Quantitative Biochemical Data

A thorough understanding of the kinetic parameters of Mt-KARI and the potency of its inhibitors is vital for drug development efforts. The following tables summarize key quantitative data from published literature.

Table 1: Kinetic Parameters of M. tuberculosis KARI

| Substrate | Cofactor | KM (µM) | kcat (s⁻¹) | Reference |

| 2-Acetolactate | NADPH | 110 ± 4 | 1.4 ± 0.02 | [1] |

| 3-Hydroxy-3-methyl-2-ketobutyrate (HMKB) | NADPH | 301.30 ± 7.7 | 201.17 ± 61.39 | [1] |

| 3-Hydroxy-3-methyl-2-ketobutyrate (HMKB) | NADH | 556.15 ± 137.8 | 79.25 ± 32.88 | [1] |

| 2-Acetolactate | NADPH | 250 ± 30 | 2.23 ± 0.1 | [1] |

| 3-Hydroxy-3-methyl-2-ketobutyrate (HMKB) | - | 55.54 ± 12.50 (for isomerization) | - | [1] |

Table 2: Inhibitors of M. tuberculosis KARI

| Inhibitor | Inhibition Type | Ki | IC50 (µM) | MIC (µM) | Reference |

| N-isopropyl-N-hydroxyoxamate (IpOHA) | Slow, Tight-binding | ~26 nM | - | 9.8 µg/mL | [2][13] |

| Pyrimidinedione (1f) | Competitive, Time-dependent | 23.3 nM | - | 12.7 | [4][14] |

| Cyclopropane-1,1-dicarboxylate (CPD) | Reversible | 3.03 µM | - | - | [13] |

| Hoe 704 | Reversible | 300 nM | - | - | [13] |

| MMV553002 (hydrolyzed product) | Potent Inhibitor | < 200 nM | - | - | [7] |

| Fmoc-Phe-OH | - | - | 98.3 ± 1.1 | - | [2] |

| NSC116565 | - | - | - | 2.93 (H37Ra), 6.06 (H37Rv) | [13] |

| Unnamed Compound 1 | - | 3 - 4 µM | - | Active in cell assays | [6] |

| Unnamed Compound 2 | - | 3 - 4 µM | - | Active in cell assays | [6] |

IV. Experimental Protocols

A. Overexpression and Purification of Recombinant Mt-KARI

-

Gene Cloning and Expression: The gene encoding Mt-KARI is cloned into an appropriate expression vector (e.g., with an N-terminal His6-tag). The construct is then transformed into a suitable E. coli expression strain, such as BL21(DE3).[1][10]

-

Cell Culture and Induction: A large-scale culture is grown in a suitable medium (e.g., Terrific Broth) at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[15] Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, followed by incubation for an additional 12 hours at 37°C with shaking.[15]

-

Cell Lysis and Purification: Cells are harvested by centrifugation. The cell pellet is resuspended in a cold lysis buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 8.0) and lysed.[15] The soluble protein is purified to near homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity and molecular weight (expected ~54 kDa) are confirmed by SDS-PAGE analysis.[1][10]

B. KARI Enzyme Activity Assay

The activity of Mt-KARI is typically determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[1][8]

-

Reaction Mixture: A standard assay mixture (e.g., 250 µL total volume) contains:

-

Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm is monitored at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.[1][8][10]

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹ cm⁻¹).[1] The kinetic parameters (KM and kcat) are then determined by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).[1][8][15]

V. Visualizations

The following diagrams illustrate the key pathway and a typical experimental workflow for studying Mt-KARI.

Caption: The role of Mt-KARI in the BCAA biosynthesis pathway.

Caption: A typical experimental workflow for determining Mt-KARI kinetic parameters.

VI. Conclusion

Mycobacterium tuberculosis KARI is a well-validated target for the development of novel anti-tubercular agents.[6] Its essential role in the BCAA biosynthesis pathway, coupled with its absence in humans, provides a solid foundation for a targeted drug discovery approach. This guide has synthesized the current understanding of Mt-KARI's function, structure, and kinetics, and has provided detailed experimental protocols to facilitate further research. The continued investigation of this enzyme and the development of potent and specific inhibitors are critical steps towards combating the global threat of tuberculosis.

References

- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals [mdpi.com]

- 9. Ketol-acid reductoisomerase - Proteopedia, life in 3D [proteopedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Cofactor specificity motifs and the induced fit mechanism in Class I ketol-acid reductoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]

Branched-Chain Amino Acid Synthesis in Mycobacterium tuberculosis: A Technical Guide for Drug Discovery

Abstract: The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the identification of novel therapeutic targets. The biosynthetic pathway for branched-chain amino acids (BCAAs)—L-valine, L-leucine, and L-isoleucine—represents a compelling area for drug development. This pathway is essential for the growth, survival, and virulence of Mtb, particularly within the nutrient-limited environment of host macrophages.[1][2] Crucially, this metabolic route is absent in humans, presenting a clear therapeutic window and minimizing the potential for host toxicity.[2][3] This technical guide provides an in-depth overview of the BCAA synthesis pathway in Mtb, detailing its key enzymes, regulatory mechanisms, and validation as a drug target. It includes summaries of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The BCAA Biosynthetic Pathway in M. tuberculosis

The synthesis of L-valine, L-leucine, and L-isoleucine in Mtb originates from common precursors and involves a series of shared enzymatic steps before the pathways diverge. Four enzymes—acetohydroxyacid synthase (IlvB/N), ketol-acid reductoisomerase (IlvC), dihydroxyacid dehydratase (IlvD), and branched-chain aminotransferase (IlvE)—are common to the synthesis of all three BCAAs.[1] The pathway for L-isoleucine begins with L-threonine, while the pathways for L-valine and the L-leucine precursor, α-ketoisovalerate, begin with pyruvate.[1] The essentiality of this pathway has been confirmed through high-density mutagenesis studies and the creation of auxotrophic mutants, which show attenuated virulence in animal models.[1][4]

Caption: The branched-chain amino acid biosynthetic pathway in M. tuberculosis.

Key Enzymes in BCAA Biosynthesis

The enzymes of the BCAA pathway are highly coordinated. Their individual characteristics, from co-factor requirements to catalytic mechanisms, provide multiple opportunities for targeted inhibition.

Table 1: Key Enzymes in Mtb BCAA Biosynthesis

| Enzyme Name | Gene(s) | EC Number | Function | Cofactor(s) |

|---|---|---|---|---|

| Threonine Dehydratase | ilvA | 4.3.1.19 | Converts L-threonine to α-ketobutyrate for isoleucine synthesis.[1] | Pyridoxal 5'-phosphate (PLP)[1] |

| Acetohydroxyacid Synthase (AHAS) | ilvB1, ilvN | 2.2.1.6 | Condenses pyruvate with a second molecule of pyruvate or with α-ketobutyrate.[1][3] | Thiamine diphosphate (ThDP) |

| Ketol-Acid Reductoisomerase (KARI) | ilvC | 1.1.1.86 | Converts AHAS products via two steps: alkylmigration and NADPH-dependent reduction.[1][3] | NADPH, Mg²+[3] |

| Dihydroxyacid Dehydratase (DHAD) | ilvD | 4.2.1.9 | Dehydrates 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate.[1][5] | [2Fe-2S] cluster[5][6] |

| Branched-Chain Aminotransferase (BCAT) | ilvE | 2.6.1.42 | Catalyzes the final transamination step to produce the three BCAAs.[1][7] | Pyridoxal 5'-phosphate (PLP)[7] |

| α-Isopropylmalate Synthase (IPMS) | leuA | 2.3.3.13 | Catalyzes the first committed step in leucine synthesis from α-ketoisovalerate.[1][2] | Divalent metal ion (e.g., Zn²+)[8] |

| Isopropylmalate Isomerase | leuC, leuD | 4.2.1.33 | Isomerizes α-isopropylmalate to β-isopropylmalate.[1][5] |

| β-Isopropylmalate Dehydrogenase | leuB | 1.1.1.85 | Oxidatively decarboxylates β-isopropylmalate to α-ketoisocaproate.[1] | NAD+ |

Dihydroxyacid Dehydratase (IlvD)

IlvD is particularly notable as it contains an iron-sulfur cluster essential for its catalytic activity.[5] In Mtb, this has been identified as a [2Fe-2S] cluster, which is sensitive to oxygen and nitric oxide (NO).[1][5][6] This sensitivity is significant, as NO is a key component of the host immune response. Growth of Mtb treated with NO can be restored by supplementing with all three BCAAs, highlighting the vulnerability of this enzyme.[1] Downregulation of the ilvD gene impairs the ability of Mtb to grow in mice, confirming its importance for virulence.[1]

α-Isopropylmalate Synthase (LeuA)

LeuA catalyzes the first committed step in L-leucine biosynthesis.[2] The crystal structure of Mtb LeuA has been resolved, revealing a domain-swapped dimer. Each monomer consists of a catalytic TIM barrel domain and a distinct regulatory domain.[2][8] This regulatory domain is the binding site for L-leucine, the pathway's end product, which acts as a feedback inhibitor.[1][2]

Regulation of the BCAA Pathway

The BCAA pathway in Mtb is tightly regulated to maintain amino acid homeostasis and conserve cellular resources. The primary mechanism of control is allosteric feedback inhibition, where the final products of the pathway inhibit early enzymatic steps.

-

Acetohydroxyacid Synthase (AHAS) is inhibited by L-valine and, to a lesser extent, L-isoleucine. L-leucine has no inhibitory effect on Mtb AHAS.[1]

-

α-Isopropylmalate Synthase (LeuA) , the first enzyme exclusive to leucine synthesis, is subject to feedback inhibition by L-leucine.[1][2] L-leucine is a reversible, slow-onset inhibitor of the enzyme.[1]

Caption: Allosteric feedback regulation of the BCAA synthesis pathway in Mtb.

The BCAA Pathway as a Drug Target

The essentiality of the BCAA pathway, coupled with its absence in mammals, makes its enzymes prime candidates for the development of new anti-tubercular agents.[3] Deletion of genes such as ilvB1 (AHAS) results in a strain that is auxotrophic for all three BCAAs and shows a significant loss of viability when these amino acids are depleted.[4] This mutant is also attenuated for virulence in mice.[4] Several compounds have been identified that inhibit key enzymes in this pathway.

Table 2: Inhibitors of Mtb BCAA Biosynthesis Pathway

| Inhibitor | Target Enzyme | Type of Inhibition | Key Quantitative Data | Citation(s) |

|---|---|---|---|---|

| Sulphometuron Methyl | AHAS (IlvB1) | - | MIC < 20 µM | [9] |

| Chlorflavonin | AHAS (IlvB1) | - | MIC₉₀ = 1.56 µM | [10] |

| NSC116565 | KARI (IlvC) | Competitive, Time-dependent | Kᵢ = 0.0954 µM; MIC₉₀ = 20.42 µM | [3] |

| Aspterric Acid | DHAD (IlvD) | Potent Inhibitor | - | [5][6] |

| Aminooxy Compounds (e.g., O-Allylhydroxylamine) | BCAT (IlvE) | Mixed-type | Kᵢ = 8.20 - 21.61 µM; MIC = 156 µM (O-Allylhydroxylamine) |[11][12] |

The flavonoid natural product chlorflavonin specifically inhibits the IlvB1 catalytic subunit of AHAS.[10] While bacteriostatic alone, it acts synergistically with first-line antibiotics, leading to complete sterilization of Mtb cultures in combination with delamanid.[10] Similarly, inhibitors targeting KARI (IlvC) have shown promise. The growth inhibition of Mtb by the KARI inhibitor NSC116565 can be reversed by supplementing the culture medium with BCAAs, confirming its on-target activity.[3]

Experimental Protocols

Expression and Purification of Mtb Dihydroxyacid Dehydratase (IlvD)

This protocol is adapted from the methods described for the characterization of Mtb-DHAD.[5] All steps must be performed in a strictly anaerobic environment to prevent degradation of the Fe-S cluster.

-

Cloning: The open reading frame encoding IlvD (Rv0189c) is amplified from Mtb H37Rv genomic DNA via PCR. The product is then cloned into an E. coli expression vector, such as pProEX, which allows for the expression of an N-terminal polyhistidine-tagged protein.

-

Transformation: The expression construct is transformed into E. coli BL21(DE3) cells. For enhanced Fe-S cluster assembly, co-transformation with a plasmid overexpressing the E. coli suf operon (e.g., pPH151) is recommended.

-

Cell Culture: Transformants are grown in LB medium containing appropriate antibiotics (e.g., 50 µg/ml carbenicillin and 34 µg/ml chloramphenicol) at 37°C with shaking until an OD₆₀₀ of ~0.6 is reached.

-

Induction: Protein expression is induced by adding IPTG to a final concentration of 0.5 mM. The culture is then incubated at 18°C for 16-20 hours.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10% glycerol, 10 mM imidazole) supplemented with a protease inhibitor cocktail, lysozyme, and DNase I. Lysis is performed by sonication on ice.

-

Purification:

-

The lysate is clarified by ultracentrifugation.

-

The supernatant containing the soluble His-tagged IlvD is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a buffer containing a higher concentration of imidazole (e.g., 30 mM) to remove non-specifically bound proteins.

-

IlvD is eluted using a high-concentration imidazole buffer (e.g., 300 mM).

-

The purified protein is immediately transferred to an anaerobic environment for all subsequent steps, including buffer exchange/desalting to remove imidazole.

-

Enzymatic Assay for IlvD Activity

The activity of IlvD is measured using a continuous spectrophotometric coupled assay that monitors the oxidation of NADH at 340 nm.[5]

Caption: Workflow for the coupled enzymatic assay to determine IlvD activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), NADH, L-glutamate, MgCl₂, and an excess of the coupling enzymes IlvE (BCAT) and glutamate dehydrogenase (GDH).

-

Enzyme Addition: Add a known amount of purified IlvD to the mixture and incubate for a few minutes at 30°C to establish a baseline.

-

Initiation: Initiate the reaction by adding the substrate, (2R,3R)-2,3-dihydroxy-3-methylbutanoate (the precursor to α-ketoisovalerate).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀), which corresponds to the oxidation of NADH. The rate of reaction is proportional to the activity of IlvD, provided it is the rate-limiting step.

-

Controls: Run control reactions lacking the IlvD enzyme or the substrate to account for any background NADH oxidation.

Conclusion and Future Directions

The branched-chain amino acid synthesis pathway is a clinically validated and highly promising target for the development of novel anti-tubercular drugs. Its essentiality for Mtb virulence and its absence in the human host provide a strong rationale for continued investigation. The key enzymes, particularly AHAS (IlvB1), KARI (IlvC), and DHAD (IlvD), have been identified as vulnerable points for therapeutic intervention.

Future efforts should focus on:

-

Structure-Based Drug Design: Leveraging the available crystal structures of enzymes like LeuA and IlvD to design potent and specific inhibitors.

-

High-Throughput Screening: Screening diverse compound libraries against the key enzymes to identify novel chemical scaffolds.

-

Exploring Synergy: Investigating the synergistic potential of BCAA pathway inhibitors with existing first- and second-line anti-TB drugs to shorten treatment duration and combat resistance.

-

Targeting Regulation: Exploring strategies to disrupt the allosteric regulation of the pathway, which could offer an alternative mechanism of inhibition.

By focusing on this essential metabolic pathway, the research community can make significant strides toward developing a new generation of therapeutics to combat the global threat of tuberculosis.

References

- 1. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of LeuA from Mycobacterium tuberculosis, a key enzyme in leucine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inactivation of the ilvB1 gene in Mycobacterium tuberculosis leads to branched-chain amino acid auxotrophy and attenuation of virulence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe-2S cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Mechanism of the Branched-Chain Aminotransferase IlvE from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of branched-chain amino acid biosynthesis as potential antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorflavonin Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ketol-Acid Reductoisomerase in Tuberculosis Pathogenesis: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery and validation of novel drug targets. One such promising target is ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mtb. This pathway's absence in humans makes KARI an ideal candidate for selective therapeutic intervention. This technical guide provides a comprehensive overview of the role of KARI in TB pathogenesis, detailing its enzymatic function, the BCAA pathway, and its validation as a drug target. It includes a compilation of quantitative data on KARI inhibitors, detailed experimental protocols for its study, and visualizations of key pathways and workflows to aid in research and drug development efforts.

Introduction: The Imperative for Novel TB Drug Targets

The increasing prevalence of multidrug-resistant tuberculosis underscores the urgent need for new antitubercular agents with novel mechanisms of action. The biosynthetic pathways of essential metabolites in M. tuberculosis that are absent in humans present attractive targets for drug discovery[1][2][3][4]. The branched-chain amino acid (BCAA) biosynthesis pathway, responsible for the production of leucine, isoleucine, and valine, is one such critical pathway essential for the survival and pathogenesis of Mtb[5][6][7].

Ketol-Acid Reductoisomerase (KARI): A Linchpin in BCAA Biosynthesis

Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3001c in Mtb H37Rv), is the second enzyme in the BCAA biosynthesis pathway[7]. It is a bifunctional enzyme that catalyzes a two-step reaction: an initial Mg²⁺-dependent isomerization via an alkyl migration, followed by an NADPH-dependent reduction of the intermediate[2][8][9][10][11]. Specifically, KARI converts (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate, a crucial precursor for the synthesis of valine and leucine[11][12]. The essentiality of this enzyme for Mtb growth, coupled with its absence in mammals, establishes it as a high-value target for the development of new anti-TB drugs. Studies involving the downregulation of KARI in Mtb have demonstrated a significant impairment in the bacterium's ability to persist, as well as to survive within macrophages and in murine infection models[6].

The Branched-Chain Amino Acid Biosynthesis Pathway

The synthesis of branched-chain amino acids is a fundamental metabolic process for M. tuberculosis. The pathway, illustrated below, highlights the central role of KARI.

Quantitative Data on Mtb KARI Inhibitors

The validation of KARI as a drug target is supported by the identification of several classes of inhibitors. The table below summarizes the quantitative data for a selection of these inhibitors against Mtb KARI and whole-cell Mtb.

| Inhibitor Class | Compound | Ki (nM) | IC50 (µM) | MIC (µM) | Reference(s) |

| Thiazolo[4,5-d]pyrimidine | NSC116565 | 95.4 | - | 20 | [13] |

| 151f | 8 | - | 18 | [13] | |

| Benzo[b][2][13]oxazin-2-one derivative | 3-(methylsulfonyl)-2-oxopropanic acid | 531 | - | - | [13] |

| 2-aminophenol | - | - | 1.10 | [13] | |

| Pyrimidinedione | 1f | 23.3 | - | 12.7 | [3][9] |

| N-hydroxy-N-isopropyloxamate (IpOHA) Analog | Analog of IpOHA | 19.7 | - | 2.32 (MIC90) | [14] |

| Natural Product Analogs | Compound 14 | 3710 | - | - | [1] |

| Compound 16 | 3060 | - | 2.06 | [1] | |

| Cyclopropane-1,1-dicarboxylate (CPD) | CPD | 3030 | - | - | [14] |

| Phosphinate | Hoe 704 | 300 | - | - | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments in the study of Mtb KARI.

Mtb KARI Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential of compounds against purified Mtb KARI.

-

Reagents and Buffers:

-

Assay Buffer: 100 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 0.2 mM NADPH.

-

Enzyme Stock: Purified Mtb KARI in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

Substrate Stock: 2-acetolactate in assay buffer.

-

Inhibitor Stock: Test compounds dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 2 µL of inhibitor stock solution to each well. For control wells, add 2 µL of DMSO.

-

Add 178 µL of assay buffer containing the desired final concentration of Mtb KARI to each well.

-

Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding[6].

-

Initiate the reaction by adding 20 µL of the 2-acetolactate substrate stock solution.

-

Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader at 37°C[4].

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value[15].

-

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots or non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, mixed)[6][15]. The Cheng-Prusoff equation can be used to convert IC₅₀ to Kᵢ for competitive inhibitors[16].

-

Macrophage Infection Model for Intracellular Efficacy

This protocol assesses the ability of KARI inhibitors to kill Mtb residing within macrophages.

-

Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

-

Seed THP-1 cells in a 24-well plate at a density of 3 x 10⁵ cells per well.

-

Differentiate the monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

-

Infection of Macrophages:

-

Prepare a single-cell suspension of log-phase Mtb H37Rv.

-

Wash the differentiated macrophages with fresh medium to remove PMA.

-

Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 0.1 to 25, depending on the experimental design[5][13].

-

Incubate for 3 hours to allow for phagocytosis.

-

Wash the cells with fresh medium containing amikacin (200 µg/mL) for 1 hour to kill extracellular bacteria, followed by three washes with DPBS[5].

-

-

Compound Treatment and Assessment of Bacterial Viability:

-

Add fresh medium containing serial dilutions of the test compound or DMSO (vehicle control) to the infected macrophages.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 3-6 days.

-

At desired time points, lyse the macrophages with sterile water or 0.1% saponin.

-

Serially dilute the lysates and plate on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.

-

In Vivo Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of KARI inhibitors in a mouse model of TB.

-

Animal Model and Infection:

-

Use a suitable mouse strain, such as BALB/c or C57BL/6, for chronic infection models[17]. For rapid screening, interferon-gamma knockout (GKO) mice can be utilized[18].

-

Infect mice with a low-dose aerosol of Mtb H37Rv (approximately 50-100 CFU per lung) using a calibrated inhalation exposure system[17].

-

-

Drug Administration:

-

Initiate treatment at a predefined time post-infection (e.g., 20 days for chronic models).

-

Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., isoniazid).

-

Treat the mice for a specified duration (e.g., 8 days for rapid screening, 4-6 weeks for chronic models)[18][19].

-

-

Efficacy Assessment:

-

Monitor the body weight of the mice throughout the experiment as an indicator of drug efficacy and toxicity[20].

-

At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

-

Homogenize the organs in sterile saline with 0.05% Tween 80.

-

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

-

Incubate for 3-4 weeks and enumerate the CFU to determine the bacterial burden in the organs. A significant reduction in CFU in treated mice compared to the control group indicates drug efficacy.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in KARI-related TB research.

References

- 1. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]

- 2. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Macrophage infection with M. tuberculosis [bio-protocol.org]

- 6. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification, crystallization and preliminary X-ray crystallographic studies of the Mycobacterium tuberculosis DNA gyrase CTD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sketchviz.com [sketchviz.com]

- 15. courses.edx.org [courses.edx.org]

- 16. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Mt KARI as a novel drug target for tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel drug targets. The branched-chain amino acid (BCAA) biosynthesis pathway, essential for Mtb's survival but absent in humans, presents a promising avenue for therapeutic intervention.[1] This guide focuses on ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, as a validated and attractive target for the development of new anti-tuberculosis agents. This document provides a comprehensive overview of Mt KARI, including its biochemical properties, kinetic parameters, and a summary of known inhibitors. Detailed experimental protocols for enzyme assays, protein purification, and inhibitor screening are provided to facilitate further research and development in this area.

Introduction: The Case for Mt KARI as a Drug Target

Tuberculosis (TB) remains a leading cause of death from a single infectious agent. The BCAA biosynthesis pathway, responsible for the production of valine, leucine, and isoleucine, is crucial for the growth and survival of M. tuberculosis.[1] Since humans obtain these essential amino acids from their diet, the enzymes in this pathway are considered excellent targets for selective antimicrobial drugs.

Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene, is a critical enzyme in this pathway. It catalyzes the Mg²⁺-dependent isomerization of α-acetolactate to α-keto-β-hydroxyisovalerate, followed by an NADPH-dependent reduction to α,β-dihydroxyisovalerate. The essentiality of this pathway for Mtb makes KARI a highly viable target for the development of novel anti-TB drugs.[1]

Biochemical and Structural Properties of Mt KARI

Mycobacterium tuberculosis KARI (Mt KARI) is a Class I KARI, which are typically found in microorganisms and have a shorter amino acid sequence compared to the Class II enzymes found in plants.[2] The crystal structure of Mt KARI has been resolved, providing a framework for the rational design of inhibitors.[3] The enzyme is a dimer and its active site contains two Mg²⁺ ions that are crucial for catalysis.[3]

Data Presentation: Quantitative Analysis of Mt KARI and its Inhibitors

The following tables summarize the key quantitative data for Mt KARI and several of its inhibitors.

Table 1: Kinetic Parameters of M. tuberculosis KARI (Mt KARI)

| Substrate | KM (µM) | kcat (s⁻¹) | Reference |

| 2-acetolactate | 110 ± 4 | 1.4 ± 0.02 | [4] |

| 3-hydroxy-3-methyl-2-ketobutyrate (HMKB) | 301.30 ± 7.7 | 201.17 ± 61.39 | [4] |

Table 2: Potency of Known Inhibitors against Mt KARI and M. tuberculosis

| Compound | Ki (nM) | MIC50/MIC90 (µM) against Mtb | Inhibition Type | Reference |

| NSC116565 | 95.4 | MIC50 = 2.93 (H37Ra), 6.06 (H37Rv) | Time-dependent | [5] |

| 1f (pyrimidinedione derivative) | 23.3 | MIC = 12.7 (H37Rv) | Competitive (AL & NADPH), Time-dependent | [6] |

| MMV553002 (hydrolyzed product) | 531 | - | - | [3] |

| E4 (hydrolyzed MMV553002) | 153 ± 25 | - | - | [7] |

| E10 | 38.4 ± 5.5 | - | - | [7] |

| Mt KARI-IN-5 | 4720 | MIC = 1.56 (H37Rv) | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Mt KARI.

Recombinant Mt KARI Expression and Purification

This protocol is based on methods described for the expression and purification of mycobacterial proteins.[8][9]

-

Gene Cloning and Expression Vector:

-

The ilvC gene encoding Mt KARI is amplified from M. tuberculosis H37Rv genomic DNA via PCR.

-

The amplified gene is cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for purification.

-

-

Protein Expression:

-

The expression plasmid is transformed into E. coli BL21(DE3) cells.

-

Cultures are grown in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Protein expression is induced with 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

The culture is then incubated at a lower temperature (e.g., 18°C) for 18-20 hours to enhance soluble protein expression.

-

-

Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 20% glycerol, 10 mM β-mercaptoethanol, and 0.1-1 mM PMSF).

-

Cells are lysed by sonication on ice.

-

The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.

-

-

Affinity Chromatography Purification:

-

The soluble lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

The His-tagged Mt KARI is eluted with an elution buffer containing a high concentration of imidazole (e.g., 300 mM).

-

-

Protein Characterization:

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

Protein concentration is determined using a standard method like the Bradford assay.

-

Mt KARI Enzyme Activity Assay

This spectrophotometric assay monitors the consumption of NADPH at 340 nm.[4][10]

-

Reaction Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Tris-HCl buffer, pH 8.0

-

4 mM MgCl₂

-

0.2 mM NADPH

-

Purified Mt KARI enzyme (concentration to be optimized for linear initial velocity)

-

-

-

Initiation of Reaction:

-

The reaction is initiated by the addition of the substrate, 2-acetolactate (concentration range to be varied for kinetic analysis, e.g., 0-1 mM).

-

-

Data Acquisition:

-

The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer at 25°C.

-

The molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) is used to calculate the rate of the reaction.

-

-

Data Analysis:

-

Initial velocities are plotted against substrate concentration.

-

The Michaelis-Menten equation is used to determine the KM and kcat values.

-

High-Throughput Screening (HTS) for Mt KARI Inhibitors

This protocol is adapted from methodologies used for screening compound libraries against enzymes.[5][11]

-

Assay Preparation:

-

The KARI enzyme assay is adapted to a 96- or 384-well microplate format.

-

The final reaction volume is typically 50-100 µL.

-

-

Compound Library Screening:

-

A compound library (e.g., the National Cancer Institute Developmental Therapeutic Program library) is screened at a fixed concentration (e.g., 10-100 µM).

-

Compounds are pre-incubated with the enzyme and NADPH in the reaction buffer for a defined period (e.g., 30 minutes) before initiating the reaction with the substrate.

-

-

Hit Identification and Confirmation:

-

Compounds that show significant inhibition (e.g., >40%) are identified as primary hits.

-

Hits are re-screened at lower concentrations to confirm their activity and determine IC₅₀ values.

-

-

Mechanism of Inhibition Studies:

-

For confirmed hits, further kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Lineweaver-Burk plots can be used for this analysis.[5]

-

-

Time-Dependency Analysis:

-

To assess if the inhibition is time-dependent, the inhibitor is pre-incubated with the enzyme for varying periods before initiating the reaction.

-

Crystallization of Mt KARI

This protocol outlines a general procedure for the crystallization of Mt KARI, often in complex with inhibitors and cofactors, for structural studies.[3][7]

-

Protein Preparation:

-

Highly pure and concentrated Mt KARI is required. The protein buffer should be compatible with crystallization (e.g., low salt concentration).

-

-

Complex Formation:

-

For co-crystallization, the purified Mt KARI is incubated with the inhibitor, Mg²⁺, and NADPH (or a non-hydrolyzable analog) in molar excess.

-

-

Crystallization Screening:

-

The protein-ligand complex is screened against a wide range of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen).

-

The sitting-drop or hanging-drop vapor diffusion method is commonly used.

-

-

Crystal Optimization:

-

Initial crystal hits are optimized by fine-tuning the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.

-

-

X-ray Diffraction Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known KARI structure as a search model.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key biological and experimental processes related to Mt KARI.

Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.

Caption: Workflow for Mt KARI Inhibitor Discovery and Characterization.

Conclusion and Future Directions

Mt KARI is a well-validated and promising target for the development of novel anti-tuberculosis drugs. Its essentiality for the pathogen and absence in humans provide a clear therapeutic window. The availability of its crystal structure and established enzyme assays facilitate a structure-based drug design approach. The inhibitors discovered to date, while promising, require further optimization to improve their potency, selectivity, and pharmacokinetic properties. Future research should focus on the discovery of novel chemical scaffolds that exhibit potent and specific inhibition of Mt KARI, leading to the development of new and effective treatments for tuberculosis.

References

- 1. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and biochemical characterization of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthases KasA and KasB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. General approach to reversing ketol-acid reductoisomerase cofactor dependence from NADPH to NADH - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Mt KARI Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the discovery of inhibitors targeting Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI). KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the survival of Mtb but absent in humans, making it an attractive target for novel anti-tuberculosis therapeutics.[1][2]

Introduction to Mt KARI as a Drug Target

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery of new drugs with novel mechanisms of action. The BCAA biosynthesis pathway is a promising area for drug development as it is essential for bacteria but not present in mammals, which reduces the potential for host toxicity.[3][4]

Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway, catalyzing a two-step reaction: an alkyl migration and a subsequent NADPH-dependent reduction.[5][6] It converts 2-acetolactate to 2,3-dihydroxyisovalerate in the valine and leucine biosynthesis pathway, and 2-aceto-2-hydroxybutyrate to 2,3-dihydroxy-3-methylvalerate in the isoleucine pathway.[5] The essentiality of this pathway for Mtb makes KARI a prime target for inhibitor discovery.[2]

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the role of KARI within the BCAA biosynthesis pathway.

Inhibitor Discovery Workflow

The discovery of Mt KARI inhibitors typically follows a structured workflow, beginning with screening and progressing through hit-to-lead optimization.

Data Presentation: Mt KARI Inhibitors

The following tables summarize the quantitative data for various identified Mt KARI inhibitors.

Table 1: Potent Mt KARI Inhibitors

| Compound Name/Reference | Type | Ki (nM) | IC50 (µM) | MIC (µM) | Notes |

| NSC116565 | Pyrimidinedione | 95.4 | - | 2.93 - 6.06 | Time-dependent inhibitor; binds in the presence and absence of NADPH.[4][7] |

| 1f (NSC116565 analogue) | Pyrimidinedione | 23.3 | - | 12.7 | Competitive inhibitor with respect to both substrate and NADPH.[8][9] |

| MMV553002 (hydrolyzed) | 3-(methylsulfonyl)-2-oxopropanic acid | 531 | - | - | Identified from the Medicines for Malaria Venture Pathogen Box; the parent compound hydrolyzes to this active inhibitor.[2] |

| Compound 14 | In-house database compound | 3710 | - | - | Identified through molecular docking.[1] |

| Compound 16 | In-house database compound | 3060 | - | 2.06 | Identified through molecular docking; showed a 1.9-fold logarithmic reduction in Mtb growth in an infected macrophage model.[1] |

| 151f (NSC116565 analogue) | Phenyl derivative | 8 | - | 18 | Potent analogue of NSC116565.[2] |

| IpOHA | N-hydroxy-N-isopropyloxamate | - | - | 9.8 µg/mL | A known potent KARI inhibitor used as a reference compound.[5] |

| E4 (MMV553002 derivative) | - | 153 | - | - | Derivative of a hit from the Medicines for Malaria Venture Pathogen Box.[10] |

| E10 (MMV553002 derivative) | - | 38.4 | - | - | Derivative of a hit from the Medicines for Malaria Venture Pathogen Box.[10] |

Experimental Protocols

Mt KARI Enzyme Inhibition Assay

This protocol is a generalized procedure based on common practices for determining the inhibitory activity of compounds against Mt KARI.

-

Protein Expression and Purification: Recombinant Mt KARI is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

Assay Buffer: A typical assay buffer consists of 100 mM Tris-HCl (pH 8.0) and 4 mM MgCl₂.

-

Reaction Mixture: The reaction is initiated by mixing the enzyme, NADPH (typically 0.2 mM), and the inhibitor at various concentrations in the assay buffer. The mixture is pre-incubated for a defined period (e.g., 30 minutes).

-

Substrate Addition: The reaction is started by the addition of the substrate, 2-acetolactate.

-

Data Acquisition: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: Initial velocities are plotted against inhibitor concentrations to determine the IC50 value. To determine the inhibition constant (Ki) and the mode of inhibition, assays are performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk plots or non-linear regression.[11]

X-ray Crystallography of Mt KARI-Inhibitor Complexes

This protocol outlines the general steps for determining the crystal structure of Mt KARI in complex with an inhibitor.

-

Crystallization: Purified Mt KARI is co-crystallized with the inhibitor, Mg²⁺, and NADPH. This is typically achieved using the hanging-drop or sitting-drop vapor-diffusion method at a constant temperature. Crystallization screens are used to identify initial crystallization conditions, which are then optimized.

-

Crystal Soaking (Alternative Method): Alternatively, apo-crystals of Mt KARI can be grown first and then soaked in a solution containing the inhibitor.

-

Cryo-protection: Crystals are transferred to a cryo-protectant solution (e.g., crystallization solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Data Collection: Crystals are flash-cooled in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known KARI structure as a search model. The inhibitor is then modeled into the electron density map, and the entire complex is refined to produce the final structure. The coordinates and structure factors are typically deposited in the Protein Data Bank (PDB).[12]

M. tuberculosis Whole-Cell Growth Inhibition Assay

This protocol describes a common method for assessing the activity of inhibitors against live M. tuberculosis.

-

Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Assay Plate Preparation: Compounds are serially diluted in DMSO and dispensed into 96- or 384-well microplates.

-

Inoculation: The bacterial culture is diluted to a specific optical density (OD) and added to the wells containing the compounds. Positive (no compound) and negative (no bacteria) controls are included.

-

Incubation: Plates are incubated at 37°C for a period of 5-7 days.

-

Growth Measurement: Bacterial growth is quantified using a viability indicator such as AlamarBlue or by measuring the optical density at 600 nm. For high-throughput screening, fluorescent reporter strains of Mtb can be used, where growth is measured by fluorescence intensity.[1][2]

-

Data Analysis: The percentage of growth inhibition is calculated relative to the positive control. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits a certain percentage (e.g., 90%) of bacterial growth.

Conclusion

The discovery of Mt KARI inhibitors represents a promising avenue for the development of new anti-tuberculosis drugs. A variety of chemical scaffolds have been identified through both high-throughput screening and rational, structure-based design approaches. The detailed characterization of their inhibitory mechanisms and binding modes through enzymatic and structural studies is crucial for the optimization of these lead compounds into effective clinical candidates. The methodologies outlined in this guide provide a framework for the continued exploration of Mt KARI as a therapeutic target.

References

- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. toolify.ai [toolify.ai]

- 5. researchgate.net [researchgate.net]

- 6. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 9. mdpi.com [mdpi.com]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. DOT (graph description language) - Wikipedia [en.wikipedia.org]

Structural Biology of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI): A Technical Guide for Drug Discovery

Abstract

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid biosynthetic pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This pathway is absent in humans, making KARI a promising target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the structural biology of Mtb KARI, intended for researchers, scientists, and drug development professionals. It consolidates crystallographic and kinetic data, details experimental protocols for protein characterization, and visualizes key processes to facilitate a deeper understanding of this important enzyme and aid in structure-based drug design efforts.

Introduction

Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains of M. tuberculosis. The discovery of new drug targets and inhibitors is therefore a critical area of research. The branched-chain amino acid biosynthesis pathway is essential for the survival of Mtb, and its absence in humans makes the enzymes in this pathway attractive targets for novel therapeutics.[1] Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, catalyzes the Mg²⁺- and NADPH-dependent conversion of 2-acetolactate or 2-aceto-2-hydroxybutyrate to their corresponding 2,3-dihydroxy-3-alkylbutyrate products.[2] This guide focuses on the structural and functional characteristics of Mtb KARI, providing a foundational resource for researchers aiming to develop inhibitors against this enzyme.

Structural Overview of M. tuberculosis KARI

M. tuberculosis KARI is a class I KARI, characterized by a shorter amino acid sequence compared to the class II enzymes found in plants.[3][4] The crystal structure of Mtb KARI has been solved to a remarkable 1.0 Å resolution, providing detailed insights into its active site and catalytic mechanism.[2]

The enzyme is a homodimer, with each monomer consisting of two domains: an N-terminal NADPH-binding domain and a C-terminal domain that houses the active site and binds the metal ion cofactors.[2][5] The active site is solvent-accessible and contains two magnesium ions that are crucial for catalysis.[2] The binding of NADPH and the substrate induces a conformational change, bringing the two metal ions closer together, which is a critical step for the initiation of the enzymatic reaction.[2][5]

A variant of M. tuberculosis has been found to possess a class II KARI, which is longer than the class I enzyme and can utilize both NADH and NADPH as cofactors.[3][6] This finding highlights the genetic diversity within Mtb and presents additional considerations for drug development.

Crystallographic Data

The following table summarizes the available crystallographic data for M. tuberculosis KARI and its homologs in complex with various ligands.

| PDB ID | Enzyme | Ligand(s) | Resolution (Å) | Reference |

| 4YPO | M. tuberculosis KARI | Mg²⁺ | 1.0 | [2] |

| - | S. aureus KARI (56% identity) | MMV553002 (hydrolyzed), NADPH, Mg²⁺ | 1.72 | [7] |

| - | S. aureus KARI | Pyrimidinedione 1f | - | [8] |

Enzymatic Reaction and Kinetics

KARI catalyzes a two-step reaction: an isomerization followed by a reduction. The reaction requires the presence of Mg²⁺ for the isomerization step and NADPH for the reduction step.[4]

Enzyme Kinetics Data

The kinetic parameters for Mtb KARI and its inhibitors are crucial for understanding enzyme function and for the development of potent inhibitors.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |

| M. tuberculosis KARI (Class I) | 2-acetolactate | KM | 110 ± 4 µM | [3] |

| kcat | 1.4 ± 0.02 s⁻¹ | [3] | ||

| M. tuberculosis KARI (Class II) | 2-acetolactate | KM | 250 ± 30 µM | [3] |

| kcat | 2.23 ± 0.1 s⁻¹ | [3] | ||

| HMKB (NADPH) | KM | 301.30 ± 7.7 µM | [3] | |

| kcat | 201.17 ± 61.39 s⁻¹ | [3] | ||

| HMKB (NADH) | KM | 556.15 ± 137.8 µM | [3] | |

| kcat | 79.25 ± 32.88 s⁻¹ | [3] | ||

| M. tuberculosis KARI | Pyrimidinedione 1f | Ki | 23.3 nM | [5][8] |

| MMV553002 | IC50 (cell-based) | 0.8 µM | [7] | |

| 3-(methylsulfonyl)-2-oxopropanic acid | Ki | 531 nM | [1] | |

| NSC116565 | Ki | 95.4 nM | [1] | |

| Phenyl derivative 151f | Ki | 8 nM | [1] |

Inhibitor Efficacy Against M. tuberculosis

The ultimate goal of developing KARI inhibitors is to kill M. tuberculosis. The following table presents the minimum inhibitory concentrations (MIC) of selected KARI inhibitors against Mtb cells.

| Inhibitor | MIC (µM) | Reference |

| Pyrimidinedione 1f | 12.7 | [5][8] |

| 2-aminophenol | 1.10 (MIC₉₀) | [1] |

| NSC116565 | 20 (MIC₉₀) | [1] |

| Phenyl derivative 151f | 18 (MIC₉₀) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of M. tuberculosis KARI.

Protein Expression and Purification

This protocol describes the expression of Mtb KARI in E. coli and its subsequent purification.

-

Cloning: The gene encoding Mtb KARI is amplified from Mtb genomic DNA by PCR and cloned into an expression vector, such as pET, which allows for the production of a His-tagged fusion protein.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 10% glycerol).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 40 minutes at 4°C) to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged KARI protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

-

-

Size-Exclusion Chromatography (Optional):

-

For higher purity, further purify the eluted protein by size-exclusion chromatography using a column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

-

Purity and Concentration:

-

Assess the purity of the protein by SDS-PAGE.

-

Determine the protein concentration using a method such as the Bradford assay.

-

Crystallization

This protocol outlines the steps for crystallizing Mtb KARI for X-ray diffraction studies.

-

Protein Preparation: Concentrate the purified KARI to a final concentration of 5-15 mg/mL in a low-salt buffer.

-

Crystallization Screening:

-

Use the hanging-drop or sitting-drop vapor diffusion method.

-

Screen a wide range of crystallization conditions using commercially available or custom-made screens. A common setup involves mixing equal volumes (e.g., 1 µL) of the protein solution and the reservoir solution.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

-

Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

-

A reported condition for Mtb KARI crystallization is 0.2 M ammonium acetate, 0.1 M bis-tris pH 5.5, and 25% (w/v) PEG 3350.[8]

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the drop using a loop.

-

Soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or another cryo-agent) to prevent ice formation during flash-cooling.

-

Flash-cool the crystals in liquid nitrogen.

-

X-ray Data Collection and Structure Determination

-

Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals using a synchrotron radiation source.

-

Data Processing: Process the diffraction data using software packages such as HKL2000 or XDS to integrate the reflection intensities and scale the data.

-

Structure Solution:

-

Solve the phase problem using molecular replacement, using the coordinates of a homologous structure as a search model.

-

Alternatively, use experimental phasing methods if a suitable search model is not available.

-

-

Model Building and Refinement:

-

Build the atomic model of the protein into the electron density map using software like Coot.

-

Refine the model using programs such as REFMAC5 or Phenix to improve the fit to the experimental data and the stereochemical quality of the model.

-

Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of Mtb KARI and the potency of its inhibitors.

-

Principle: The activity of KARI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Reagents:

-

Assay buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

-

NADPH solution.

-

Substrate solution (e.g., 2-acetolactate).

-

Purified Mtb KARI enzyme.

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate or a cuvette, mix the assay buffer, NADPH, and the inhibitor at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Immediately start monitoring the absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

To determine the Ki value, perform the assay at different substrate and inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis.

-

Visualizations

Experimental Workflow for Mtb KARI Characterization

The following diagram illustrates the general workflow for the structural and functional characterization of M. tuberculosis KARI.

Caption: Experimental workflow for Mtb KARI characterization.

Enzymatic Reaction of Mtb KARI

This diagram illustrates the two-step reaction catalyzed by M. tuberculosis KARI.

Caption: Two-step reaction mechanism of Mtb KARI.

Conclusion

Mycobacterium tuberculosis KARI is a well-validated target for the development of new anti-tubercular drugs. This technical guide has provided a consolidated resource on its structural biology, including quantitative data on its structure and kinetics, detailed experimental protocols for its study, and visualizations of key processes. The high-resolution structural information available for Mtb KARI, coupled with the identification of potent inhibitors, provides a strong foundation for structure-based drug design campaigns. Further research into the class II KARI enzyme and the continued development of inhibitors with improved pharmacological properties will be crucial in the fight against tuberculosis.

References

- 1. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and purification of recombinant antigens of Mycobacterium tuberculosis for application in serodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification, crystallization and preliminary X-ray studies of MbtN (Rv1346) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallization and preliminary X-ray diffraction analysis of prephenate dehydratase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification, crystallization and preliminary X-ray crystallographic studies of Rv3899c from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Enzymatic Mechanism of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

Executive Summary

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. This pathway is essential for the bacterium but absent in mammals, making its constituent enzymes, including Mt KARI, attractive targets for the development of novel anti-tuberculosis agents.[1][2] This guide provides a comprehensive overview of the enzymatic mechanism of Mt KARI, detailing its structure, catalytic process, kinetics, and the experimental protocols used for its characterization. The focus is on providing a technical resource for researchers engaged in tuberculosis drug discovery and enzymology.

Enzyme Classification and Structure

Mycobacterium tuberculosis KARI (Mt KARI) is typically classified as a Class I KARI, which is characterized by a shorter amino acid sequence compared to the Class II enzymes found predominantly in plants.[3][4] However, a Class II KARI from a variant of M. tuberculosis has also been identified, suggesting genetic diversity within the species.[3][4]

The structure of the canonical Class I Mt KARI has been solved to high resolution.[2] It is comprised of two primary domains:

-

An N-terminal Rossmann domain , which is responsible for binding the NADPH cofactor.[5]

-

A C-terminal "knot" domain , which contributes to the formation of the active site.[5]

The active site is located at the interface of these two domains and is solvent-accessible in the absence of substrates.[2][6] Structural studies have confirmed that the active site binds two magnesium ions, which are crucial for catalysis.[2]

Catalytic Mechanism

Mt KARI is a bifunctional enzyme that catalyzes two distinct chemical transformations in a coordinated process at a single active site: an isomerization reaction followed by a reduction reaction.[3][4][7]

Step 1: Mg²⁺-Dependent Isomerization The catalytic cycle begins with the binding of the substrate, such as (S)-2-acetolactate, to the active site. The reaction involves a Mg²⁺-dependent alkyl migration.[7][8] This isomerization step converts the initial substrate into the intermediate, 3-hydroxy-3-methyl-2-ketobutyrate (HMKB).[3][7] The two Mg²⁺ ions in the active site play a critical role, likely by acting as Lewis acids to stabilize the transition state of the alkyl shift.

Step 2: NADPH-Dependent Reduction Following the rearrangement, the HMKB intermediate undergoes a reduction reaction. This step is dependent on the cofactor NADPH, which provides a hydride ion to the C2 keto group of the intermediate.[7] The reduction yields the final product, (R)-2,3-dihydroxy-isovalerate.[3][7] While most Mt KARI enzymes show a strong preference for NADPH, some variants have been shown to utilize NADH, albeit less efficiently.[3]

The coupling of these two reactions within a single active site is thought to be a mechanism to overcome the unfavorable equilibrium of the isomerization step, ensuring the efficient conversion of the initial substrate to the final product.[4]

Caption: The catalytic cycle of Mt KARI, illustrating the sequential isomerization and reduction steps.

Quantitative Data

Kinetic Parameters

The catalytic efficiency of Mt KARI has been determined for various substrates and enzyme variants. The data highlights the enzyme's preference for NADPH as a cofactor.

| Enzyme Variant | Substrate | KM (μM) | kcat (s⁻¹) | Reference |

| MtKARI (H37Rv/Ra) | 2-acetolactate | 110 ± 4 | 1.4 ± 0.02 | [3] |

| MtKARI-II | 2-acetolactate (with NADPH) | 488.76 ± 57.04 | 71.5 ± 4.77 | [3] |

| MtKARI-II | HMKB (with NADPH) | 55.54 ± 12.50 | - | [3][4] |

| MtKARI-II | HMKB (with NADH) | 556.15 ± 137.8 | 79.25 ± 32.88 | [3] |

Inhibition Constants

Mt KARI is a validated target for inhibitor development. Several compounds have been identified that inhibit its activity, providing starting points for drug design.

| Inhibitor | Target Enzyme | Ki | IC₅₀ | Reference |

| MMV Compound 1 | Mt KARI | < 200 nM | 0.8 μM | [9][10] |

| MMV Compound 2 | Mt KARI | < 200 nM | - | [9][10] |

| E4 | Mt KARI | 153 ± 25 nM | - | [6] |

| E10 | Mt KARI | 38.4 ± 5.5 nM | - | [6] |

| IpOHA | Mt KARI | - | 62-125 µM | [11] |

Experimental Protocols

KARI Enzyme Activity Assay

The most common method for determining KARI activity is a continuous spectrophotometric assay that monitors the consumption of NADPH.

Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is measured over time. The rate of this decrease is directly proportional to the enzyme's activity. The extinction coefficient for NADPH at 340 nm is 6220 M⁻¹ cm⁻¹.[3]

Materials:

-

Purified Mt KARI enzyme

-

Assay Buffer: 100 mM potassium phosphate (pH 7.0) or 100 mM Tris-HCl (pH 8.0)

-

MgCl₂ solution (e.g., 10 mM)

-

NADPH solution (e.g., 200 μM)

-

Substrate solution: (S)-2-acetolactate (S2AL) (e.g., 2.5 mM)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, MgCl₂, and NADPH.

-

Add the purified Mt KARI enzyme to the reaction mixture and incubate briefly to establish a baseline reading.

-

Initiate the reaction by adding the substrate, 2-acetolactate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

-

Record the absorbance change over a set period (e.g., 5 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the extinction coefficient of NADPH.

-

To determine kinetic parameters (KM and kcat), repeat the assay with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.

Caption: A standard workflow for determining the kinetic parameters of Mt KARI.

X-ray Crystallography

Structural analysis of Mt KARI is performed using X-ray crystallography to understand its three-dimensional structure and inhibitor binding modes.

Procedure Outline:

-

Crystallization: Purified Mt KARI is crystallized, often in complex with cofactors (Mg²⁺, NADPH) and/or inhibitors, using methods like hanging-drop vapor diffusion.[11]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.[2] This provides insights into the active site architecture and the interactions with ligands.

Conclusion

Mt KARI is a well-characterized, essential enzyme in Mycobacterium tuberculosis. Its bifunctional catalytic mechanism, involving a metal-dependent isomerization and a cofactor-dependent reduction, presents a unique process for targeted inhibition. The availability of high-resolution structural data, detailed kinetic profiles, and established experimental protocols provides a solid foundation for the rational design of novel inhibitors. As the threat of drug-resistant tuberculosis continues to grow, leveraging this detailed mechanistic understanding will be paramount in the development of new therapeutics targeting the BCAA biosynthesis pathway.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

Genetic Validation of Ketol-Acid Reductoisomerase (KARI) in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary